胆固醇月桂酸酯碳酸酯

描述

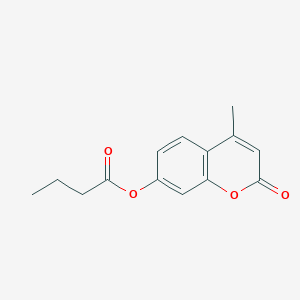

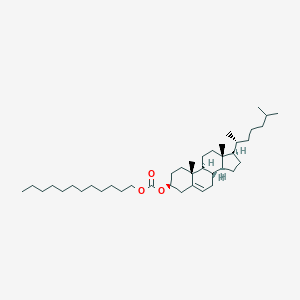

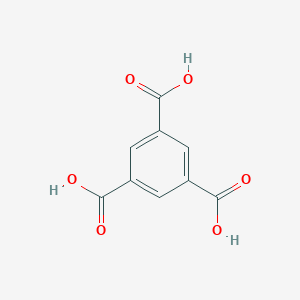

Cholesterol Lauryl Carbonate is a biochemical compound with the molecular formula C₄₀H₇₀O₃ and a molecular weight of 598.99 g/mol . It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with lauryl carbonate. This compound is primarily used in research and industrial applications due to its unique properties.

科学研究应用

Cholesterol Lauryl Carbonate has a wide range of applications in scientific research:

作用机制

Target of Action

Cholesterol Lauryl Carbonate (CLC) is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes and a precursor for steroid hormones . The primary targets of CLC are likely to be similar to those of cholesterol, which include the enzymes involved in cholesterol metabolism and transport . .

Mode of Action

Cholesterol interacts with various enzymes and proteins involved in its biosynthesis, metabolism, and transport

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves several steps, starting with the transport of acetyl-CoA from within the mitochondria to the cytosol. The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Given the structural similarity of CLC to cholesterol, it’s likely that CLC may also be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized by most cells, with the liver and intestines being the major sites of production . It’s transported through the circulation in lipoprotein particles

Result of Action

For instance, cholesterol is critical for central nervous system function, and changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders

Action Environment

The action of CLC may be influenced by various environmental factors. For instance, the action of cholesterol is known to be influenced by environmental toxicants . Given the structural similarity of CLC to cholesterol, it’s plausible that CLC’s action, efficacy, and stability may also be influenced by similar environmental factors.

生化分析

Biochemical Properties

The specific biochemical properties of Cholesterol Lauryl Carbonate are not well-documented in the literature. It can be inferred from the properties of cholesterol, its parent compound. Cholesterol plays a crucial role in maintaining the integrity and fluidity of cell membranes . It interacts with various biomolecules, including proteins and lipids, within the cell membrane .

Cellular Effects

The cellular effects of Cholesterol Lauryl Carbonate are not explicitly documented. Cholesterol, a component of this compound, has significant effects on various types of cells and cellular processes. It influences cell function by modulating membrane fluidity, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The specific molecular mechanism of action of Cholesterol Lauryl Carbonate is not well-documented. Cholesterol, a component of this compound, exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activity, and alters gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Cholesterol Lauryl Carbonate in laboratory settings are not well-documented. Cholesterol, a component of this compound, has been studied extensively. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Lauryl Carbonate dosage in animal models are not well-documented. Cholesterol, a component of this compound, has been studied in various animal models. The effects of cholesterol vary with different dosages, and threshold effects, as well as toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

Cholesterol Lauryl Carbonate’s involvement in metabolic pathways is not well-documented. Cholesterol, a component of this compound, is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Cholesterol Lauryl Carbonate within cells and tissues are not well-documented. Cholesterol, a component of this compound, is transported and distributed within cells and tissues. It interacts with transporters and binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Cholesterol Lauryl Carbonate and its effects on activity or function are not well-documented. Cholesterol, a component of this compound, has been studied for its subcellular localization. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol Lauryl Carbonate typically involves the reaction of cholesterol with lauryl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of Cholesterol Lauryl Carbonate can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions: Cholesterol Lauryl Carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, Cholesterol Lauryl Carbonate can hydrolyze to form cholesterol and lauryl alcohol.

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Cholesterol and lauryl alcohol.

Oxidation: Ketones or carboxylic acids.

Substitution: Corresponding substituted products depending on the nucleophile used.

相似化合物的比较

Cholesterol Lauryl Carbonate can be compared with other cholesterol derivatives such as:

Cholesterol Oleate: Another ester of cholesterol, but with oleic acid instead of lauryl carbonate. It has different physical properties and applications.

Cholesteryl Stearate: An ester of cholesterol with stearic acid, used in similar applications but with different solubility and melting point characteristics.

Uniqueness: Cholesterol Lauryl Carbonate is unique due to its specific ester linkage with lauryl carbonate, which imparts distinct physical and chemical properties compared to other cholesterol esters .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)